3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-4-{[4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-4-[4-(prop-2-en-1-yloxy)benzoyl]-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-4-[4-(prop-2-en-1-yloxy)benzoyl]-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one typically involves multiple steps, each requiring specific reagents and conditions. The process may include:
Formation of the pyrrol-2-one core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the morpholin-4-yl group: This can be achieved through nucleophilic substitution reactions.
Attachment of the prop-2-en-1-yloxybenzoyl group: This step may involve esterification or acylation reactions.
Incorporation of the pyridin-4-yl group: This can be done through coupling reactions, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-4-[4-(prop-2-en-1-yloxy)benzoyl]-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC or Jones reagent.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like NaBH4 or LiAlH4.
Substitution: The morpholin-4-yl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, KMnO4
Reduction: NaBH4, LiAlH4
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving its functional groups.
Medicine: Potential therapeutic applications due to its unique structure and functional groups.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-4-[4-(prop-2-en-1-yloxy)benzoyl]-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes or receptors, potentially modulating their activity. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-hydroxy-1-[2-(piperidin-4-yl)ethyl]-4-[4-(prop-2-en-1-yloxy)benzoyl]-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one
- 3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-4-[4-(methoxy)benzoyl]-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one
Uniqueness
The uniqueness of 3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-4-[4-(prop-2-en-1-yloxy)benzoyl]-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one lies in its specific combination of functional groups, which confer unique chemical and biological properties
Properties
Molecular Formula |
C25H27N3O5 |
---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
(4Z)-4-[hydroxy-(4-prop-2-enoxyphenyl)methylidene]-1-(2-morpholin-4-ylethyl)-5-pyridin-4-ylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C25H27N3O5/c1-2-15-33-20-5-3-19(4-6-20)23(29)21-22(18-7-9-26-10-8-18)28(25(31)24(21)30)12-11-27-13-16-32-17-14-27/h2-10,22,29H,1,11-17H2/b23-21- |
InChI Key |
LMINHNQJGXSZNW-LNVKXUELSA-N |
Isomeric SMILES |
C=CCOC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=NC=C4)/O |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=NC=C4)O |
Origin of Product |
United States |
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